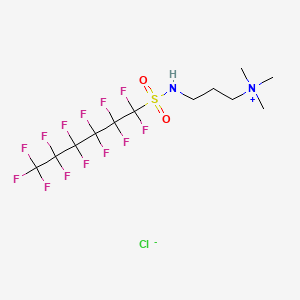
2-(Carboxymethyl)-5-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxymethyl)-5-iodobenzoic acid is an organic compound characterized by the presence of a carboxymethyl group and an iodine atom attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-5-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of a carboxymethyl group. One common method is the iodination of 5-methylbenzoic acid using iodine and an oxidizing agent such as nitric acid. The resulting 5-iodobenzoic acid is then subjected to a carboxymethylation reaction using chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Carboxymethyl)-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxymethyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the carboxymethyl group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the carboxymethyl group to an alcohol.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzoic acids can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or aldehydes.
Reduction Products: Reduction can yield alcohols or alkanes.
Coupling Products: Aryl or alkyl-substituted benzoic acids are common products of coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-(Carboxymethyl)-5-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Industrial Applications: The compound may be used in the production of specialty chemicals or as a precursor for materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-(Carboxymethyl)-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The carboxymethyl group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Carboxymethyl)benzoic acid: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodobenzoic acid:
2-Iodobenzoic acid: Similar structure but different substitution pattern, leading to
Eigenschaften
Molekularformel |
C9H7IO4 |
|---|---|
Molekulargewicht |
306.05 g/mol |
IUPAC-Name |
2-(carboxymethyl)-5-iodobenzoic acid |
InChI |
InChI=1S/C9H7IO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
MLOZRUIGTDCKPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)C(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)
![6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13420214.png)

![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)

![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)
![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)

![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)



